molecular formula C17H19ClN2O6S B2900473 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 896329-51-4

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2900473
CAS No.: 896329-51-4
M. Wt: 414.86
InChI Key: NRDOPNBAUSMREK-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and an oxalamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl sulfonyl chloride and 2-furan-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final oxalamide compound. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(2-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Uniqueness

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6S/c1-25-10-8-19-16(21)17(22)20-11-15(14-3-2-9-26-14)27(23,24)13-6-4-12(18)5-7-13/h2-7,9,15H,8,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDOPNBAUSMREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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